molecular formula C12H9BrO B14036393 1-(Bromomethyl)naphthalene-7-carboxaldehyde

1-(Bromomethyl)naphthalene-7-carboxaldehyde

Cat. No.: B14036393
M. Wt: 249.10 g/mol
InChI Key: GHRZFWVHOQOKRI-UHFFFAOYSA-N
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Description

1-(Bromomethyl)naphthalene-7-carboxaldehyde is an organic compound with the molecular formula C12H9BrO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a bromomethyl group and a carboxaldehyde group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)naphthalene-7-carboxaldehyde can be synthesized through several methods. One common approach involves the bromination of 1-methylnaphthalene using N-bromosuccinimide (NBS) under photochemical conditions . Another method includes the reaction of 1-naphthalenemethanol with bromine in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)naphthalene-7-carboxaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

    Substitution: Derivatives with new functional groups replacing the bromomethyl group.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

1-(Bromomethyl)naphthalene-7-carboxaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is explored for its potential in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)naphthalene-7-carboxaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the aldehyde group can participate in various redox reactions. These properties make it a versatile compound for chemical transformations.

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)naphthalene-7-carboxaldehyde is unique due to the presence of both the bromomethyl and carboxaldehyde groups on the naphthalene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar counterparts.

Properties

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

8-(bromomethyl)naphthalene-2-carbaldehyde

InChI

InChI=1S/C12H9BrO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,8H,7H2

InChI Key

GHRZFWVHOQOKRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C=O)C(=C1)CBr

Origin of Product

United States

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